2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 5 positions of the aniline structure, along with a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C10H12Cl2N, and it has a molecular weight of approximately 219.12 g/mol. The compound is primarily utilized in chemical synthesis and as an intermediate in various applications, particularly in pharmaceuticals and dyes.
Currently, there is no documented information regarding a specific mechanism of action for 2,5-Dichloro-N-(2-methoxyethyl)aniline.
As information on 2,5-Dichloro-N-(2-methoxyethyl)aniline is limited, it is advisable to handle it with caution assuming similar hazards as other chloroaniline derivatives. These can include:
The chemical behavior of 2,5-dichloro-N-(2-methoxyethyl)aniline can be attributed to its functional groups. It can undergo several types of reactions:
The biological activity of 2,5-dichloro-N-(2-methoxyethyl)aniline is significant due to its potential effects on cellular processes:
Several synthetic routes can be employed to produce 2,5-dichloro-N-(2-methoxyethyl)aniline:
2,5-Dichloro-N-(2-methoxyethyl)aniline finds utility in various fields:
Studies on the interactions of 2,5-dichloro-N-(2-methoxyethyl)aniline with biological systems have revealed:
Several compounds share structural similarities with 2,5-dichloro-N-(2-methoxyethyl)aniline. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,4-Dichloroaniline | Two chlorine atoms at positions 2 and 4 | More reactive due to ortho/para directing effect |
3,5-Dichloroaniline | Two chlorine atoms at positions 3 and 5 | Different reactivity profile |
4-Chloro-N-(2-methoxyethyl)aniline | One chlorine atom at position 4 | Lacks dichloro substitution |
2-Methoxy-N-(4-chlorobenzyl)aniline | Methoxy group attached to a different position | Different substitution pattern |
The unique combination of two chlorine atoms at specific positions along with the methoxyethyl group distinguishes 2,5-dichloro-N-(2-methoxyethyl)aniline from its analogs.